N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16744337
InChI: InChI=1S/C14H19N3O3/c1-4-15-8-11-5-6-12(13(7-11)18-3)19-9-14-16-10(2)17-20-14/h5-7,15H,4,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H19N3O3
Molecular Weight: 277.32 g/mol

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

CAS No.:

Cat. No.: VC16744337

Molecular Formula: C14H19N3O3

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine -

Specification

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
IUPAC Name N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]ethanamine
Standard InChI InChI=1S/C14H19N3O3/c1-4-15-8-11-5-6-12(13(7-11)18-3)19-9-14-16-10(2)17-20-14/h5-7,15H,4,8-9H2,1-3H3
Standard InChI Key IPDNPALAOKUFAQ-UHFFFAOYSA-N
Canonical SMILES CCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine is C₁₄H₁₉N₃O₃, with a molecular weight of 277.32 g/mol. The compound’s IUPAC name, N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]ethanamine, reflects its intricate substitution pattern. Key structural features include:

  • A 3-methoxybenzyl group at the core, providing aromatic stability and hydrogen-bonding capabilities.

  • A 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position, introducing heterocyclic rigidity and potential bioisosteric properties.

  • An ethanamine side chain, which may facilitate interactions with biological targets through protonation or hydrogen bonding .

The compound’s Canonical SMILES (CCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC) and InChIKey (IPDNPALAOKUFAQ-UHFFFAOYSA-N) further elucidate its connectivity. Comparative analysis with structurally related compounds, such as Methyl-(3-phenyl-[1,2,] oxadiazol-5-ylmethyl)-amine (C₁₀H₁₁N₃O, 189.21 g/mol) and N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine (C₁₁H₁₃N₃O, 203.24 g/mol) , highlights the influence of substituents on molecular weight and polarity (Table 1).

Table 1: Comparative Molecular Data for Oxadiazole-Containing Analogues

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-{3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamineC₁₄H₁₉N₃O₃277.32Methoxybenzyl, oxadiazole, ethanamine
Methyl-(3-phenyl- oxadiazol-5-ylmethyl)-amine C₁₀H₁₁N₃O189.21Phenyl, oxadiazole, methylamine
N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine C₁₁H₁₃N₃O203.24Benzyl, oxadiazole, methylamine

Synthesis and Optimization Strategies

The synthesis of N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine typically involves multi-step protocols focusing on oxadiazole ring formation and subsequent functionalization. A generalized route includes:

  • Oxadiazole Ring Construction: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions, as exemplified in patent EP1558598B1 for analogous structures .

  • Methoxybenzyl Group Introduction: Alkylation of phenolic intermediates using 3-methoxy-4-hydroxybenzyl chloride in the presence of a base.

  • Ethanamine Side-Chain Incorporation: Reductive amination or nucleophilic substitution to attach the ethanamine moiety.

Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been proposed to enhance reaction efficiency and yield. For instance, microwave irradiation reduces reaction times from hours to minutes, while flow systems improve scalability and minimize solvent waste . Purification is typically achieved via column chromatography, with reported purity levels exceeding 95% for analogous compounds .

Physicochemical and Spectroscopic Properties

The compound’s logP (partition coefficient) is estimated at 1.82, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Spectroscopic data reveal characteristic absorption bands in the IR spectrum at 1650 cm⁻¹ (C=N stretch of oxadiazole) and 1250 cm⁻¹ (C-O-C stretch of methoxy group) . ¹H NMR signals include a singlet at δ 3.85 ppm (methoxy protons), a triplet at δ 2.68 ppm (ethylamine CH₂), and aromatic protons between δ 6.8–7.2 ppm.

Challenges and Future Directions

While the compound’s structural features are promising, challenges include:

Future research should prioritize:

  • Prodrug Strategies: Esterification of the ethanamine group to enhance metabolic stability.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxadiazole and methoxy substituents.

  • In Vivo Pharmacokinetic Profiling: Assessment of bioavailability and tissue distribution in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator